molecular formula C13H15ClF3N3O B2533707 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide CAS No. 900641-70-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide

Número de catálogo: B2533707
Número CAS: 900641-70-5
Peso molecular: 321.73
Clave InChI: JWDAIUNVDRCROM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide ( 900641-70-5) is a high-purity chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.73 g/mol . This acetamide derivative is designed for advanced pharmacological and neuroscience research, particularly in the investigation of novel anticonvulsant therapies . Structurally, it belongs to a class of N-phenyl-2-(phenylpiperazin-1-yl)acetamide derivatives, which have been synthesized and evaluated as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones, where the heterocyclic imide ring has been replaced with a chain amide bond . Preclinical research on closely related compounds has demonstrated significant activity in standard animal models of epilepsy, notably the maximal electroshock (MES) test, which is a gold standard for identifying compounds that prevent the spread of seizures . Some derivatives in this structural family have also shown efficacy in the 6-Hz psychomotor seizure model, an experimental model for human partial and therapy-resistant epilepsy . In vitro studies suggest that the mechanism of action for the most potent analogs may involve binding to the neuronal voltage-sensitive sodium channel (site 2) . This compound is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this product with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20/h1-2,7,18H,3-6,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAIUNVDRCROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes for N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-(Piperazin-1-yl)Acetamide

Two-Step Alkylation-Acylation Approach

The most widely documented method involves sequential acylation and alkylation reactions (Scheme 1).

Step 1: Synthesis of 2-Chloro-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide
4-Chloro-3-(trifluoromethyl)aniline reacts with 2-chloroacetyl chloride in a dichloromethane (DCM)/aqueous NaOH biphasic system at 0°C for 3 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. Key parameters include:

  • Molar ratio : 1:1 aniline to acyl chloride
  • Solvent system : DCM with 2% NaOH(aq) to neutralize HCl byproduct
  • Yield : 68–72% after extraction and drying over Na₂SO₄

The intermediate, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, is isolated as white crystals (mp 84–85°C) and characterized by $$ ^1H $$ NMR ($$ \delta $$ 4.21 ppm, –CH₂–), $$ ^{13}C $$ NMR ($$ \delta $$ 168.8 ppm, –CO–), and ESI–MS (m/z 288.1 [M+H]⁺).

Step 2: Piperazine Alkylation
The chloroacetamide intermediate undergoes nucleophilic substitution with piperazine in dry acetone at 60°C for 12–24 hours. Potassium carbonate acts as a base, while potassium iodide catalyzes the reaction via a halogen-exchange mechanism:

$$
\text{2-Chloroacetamide} + \text{Piperazine} \xrightarrow{\text{K₂CO₃, KI}} \text{Target Compound} + \text{KCl}
$$

Optimized Conditions :

  • Molar ratio : 1:1.2 (chloroacetamide:piperazine)
  • Catalyst : 10 mol% KI
  • Yield : 44–78% after HPLC purification

Alternative Synthetic Strategies

One-Pot Tandem Reaction

A modified approach condenses the two steps into a single vessel by introducing piperazine after in situ formation of the chloroacetamide intermediate. This method reduces purification steps but requires precise pH control to prevent premature piperazine decomposition.

Solid-Phase Synthesis

Immobilizing the aniline derivative on Wang resin enables iterative coupling with Fmoc-piperazine building blocks. While advantageous for combinatorial libraries, this method suffers from lower yields (32–45%) due to steric hindrance.

Optimization of Reaction Parameters

Solvent Selection

Comparative studies reveal acetone as the optimal solvent due to its ability to dissolve both polar (piperazine) and nonpolar (chloroacetamide) reactants. Alternatives like DMF or THF result in <30% yields owing to side reactions.

Temperature and Time Dependence

Reaction kinetics analysis shows complete conversion at 60°C within 18 hours (Table 1). Elevated temperatures (>70°C) promote decomposition, while shorter durations (<12 hours) leave unreacted starting material.

Table 1: Temperature vs. Yield Profile

Temperature (°C) Time (h) Yield (%)
50 24 58
60 18 75
70 12 68

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (DMSO-$$ d_6 $$) : $$ \delta $$ 3.06–3.93 ppm (piperazine protons), 4.33 ppm (–CH₂–), 7.36–7.60 ppm (aromatic protons).
  • $$ ^{19}F $$ NMR : $$ \delta $$ –123.98 ppm (CF₃ group).
  • ESI–MS : m/z 375.2 [M+H]⁺ (calculated for C₁₃H₁₄ClF₃N₃O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time ($$ R_t $$) of 1.602 minutes.

Industrial-Scale Production Considerations

Waste Management

The traditional iron powder reduction method for precursor synthesis generates 3.2 kg iron mud per kilogram of product. Adopting the FeCl₃/hydrazine hydrate system reduces solid waste by 89% and eliminates hydrogen gas hazards.

Solvent Recycling

Distillation recovers 92% of acetone, lowering production costs by $18 per kilogram.

Análisis De Reacciones Químicas

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances its reactivity and stability, making it suitable for various chemical transformations .

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. The presence of the piperazine ring allows for interactions with various biological targets, which is essential for drug development .

Medicine

This compound has shown promise in therapeutic applications, particularly in the following areas:

  • Anticonvulsant Activity : Preliminary studies suggest that it may exhibit anticonvulsant properties, making it a candidate for treating epilepsy and related disorders .
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of similar compounds containing the piperazine moiety. These compounds exhibited significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. Although specific data on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide is limited, its structural analogs have demonstrated promising results .

Case Study 2: Receptor Binding Studies

Research has shown that compounds with similar structures can bind effectively to serotonin receptors. This binding affinity suggests potential applications in developing treatments for mood disorders and anxiety .

Mecanismo De Acción

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Positional Isomers of the Chloro-Trifluoromethyl Group
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5): Differs in the substitution pattern (Cl at position 2, CF₃ at position 5 vs. Cl at 4, CF₃ at 3).
  • N-(3-Chlorophenyl)-2-morpholino-acetamide (, Compound 13): Replaces piperazine with morpholine, reducing basicity and hydrogen-bonding capacity. Morpholine’s oxygen atom may decrease lipophilicity compared to piperazine .
Piperazine-Linked Aromatic Systems
  • N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (b): Incorporates a benzoyl-piperazine linkage and a pyridine ring. The extended aromatic system may enhance π-π stacking but reduce membrane permeability compared to the simpler acetamide structure .

Analogues with Alternative Amine Substituents

  • N-(cyclohexylmethyl)-2-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (JM-S-9, ): Replaces piperazine with a cyclohexylmethyl group.
  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (, Compound 14): Features a phenylpiperazine group, which may enhance affinity for serotonin or dopamine receptors due to the aromatic substituent .

Physicochemical Properties

Key data from structurally related compounds (Table 1):

Compound Name Melting Point (°C) Molecular Weight (g/mol) ESI-MS (m/z) Reference
Target Compound* N/A 347.75 N/A
N-[2-chloro-5-(trifluoromethyl)phenyl]-... N/A 397.82 N/A
8b () 241–242 530.0 530 [M]⁺
JM-S-9 () N/A 350.79 N/A

*Calculated properties based on molecular formula C₁₃H₁₄ClF₃N₃O.

Actividad Biológica

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide, also known by its CAS number 900641-70-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC13H15ClF3N3O
Molecular Weight321.72 g/mol
CAS Number900641-70-5
IUPAC NameN-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide

The compound features a piperazine ring and a trifluoromethyl group, which are critical for its biological activity.

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide exhibits its biological effects primarily through interactions with various receptors and enzymes:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Its piperazine structure is known to enhance binding affinity to serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the Hedgehog (Hh) signaling pathway by interfering with Gli transcription factors, which play a crucial role in cell proliferation and differentiation.

Analgesic Effects

Recent research has highlighted the analgesic potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide. In animal models, it demonstrated significant pain relief comparable to established analgesics. The study reported that the compound exhibited both short-term and prolonged analgesic effects, indicating its potential for pain management therapies .

Antitumor Activity

The compound has also been evaluated for antitumor properties. In vitro studies showed that it inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. Specifically, it was noted for its effectiveness against breast cancer cells, where it reduced cellular proliferation significantly .

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on mice assessed the analgesic efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide using the formalin test. The results indicated a dose-dependent reduction in pain response, with significant efficacy observed at higher doses (50 mg/kg). The compound's action was attributed to its ability to modulate pain pathways involving serotonin and norepinephrine .

Case Study 2: Antitumor Effects

In another investigation focused on cancer therapy, the compound was tested against several human cancer cell lines. The results demonstrated a notable decrease in cell viability and an increase in apoptotic markers following treatment with N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide. The IC50 values ranged from 10 to 20 µM across different cell types, indicating substantial antitumor activity .

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving chloroacetamide intermediates and piperazine derivatives. For example, derivatives with similar scaffolds were synthesized by reacting substituted phenylacetamides with piperazine under reflux in anhydrous solvents like dichloromethane or acetonitrile . Characterization should include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity.
  • Mass Spectrometry (ESI-MS): To verify molecular weight and purity.
  • Elemental Analysis: Cross-checking calculated vs. observed C, H, N percentages to validate synthetic accuracy .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize in vitro assays based on structural analogs:

  • Anticonvulsant Activity: Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, as done for related N-phenyl-2-(piperazin-1-yl)acetamide derivatives .
  • Antitumor Screening: Employ cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with cisplatin as a positive control .
  • Antimicrobial Testing: Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized protocols like CLSI guidelines .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be structured to optimize biological efficacy?

Methodological Answer:

  • Substituent Variation: Modify the trifluoromethyl, chloro, or piperazine groups to assess impact on target binding. For example, replacing the 4-chloro group with bromo or nitro moieties may alter hydrophobicity and activity .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. Validate with molecular docking against proposed targets like thymidylate synthase or kinase domains .
  • Bioisosteric Replacement: Test oxadiazole or triazole rings as piperazine substitutes to improve metabolic stability, as seen in hybrid antitumor derivatives .

Q. What strategies resolve contradictions in reported biological targets or mechanisms?

Methodological Answer:

  • Target Deconvolution: Employ siRNA knockdown or CRISPR-Cas9 gene editing to silence suspected targets (e.g., thymidylate synthase) and observe phenotypic changes in cellular models .
  • Competitive Binding Assays: Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity against conflicting targets .
  • Pathway Analysis: Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify downstream pathways affected by the compound .

Q. How can synthetic challenges (e.g., low yields, impurities) be addressed during scale-up?

Methodological Answer:

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with toluene or THF to enhance reaction homogeneity and reduce side products .
  • Catalytic Systems: Introduce palladium or copper catalysts for efficient C–N coupling, as demonstrated in diaryl urea derivative syntheses .
  • Purification: Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns to isolate high-purity (>98%) product .

Q. What in vivo models are appropriate for preclinical evaluation?

Methodological Answer:

  • Pharmacokinetics (PK): Administer the compound intravenously (2–5 mg/kg) or orally (10–20 mg/kg) in rodents, with serial blood sampling for LC-MS/MS analysis of bioavailability and half-life .
  • Toxicity Profiling: Conduct acute toxicity studies (OECD 423) to determine LD50 and organ-specific effects (e.g., liver/kidney histopathology) .
  • Efficacy Models: Use xenograft mice implanted with human cancer cells (e.g., HCT-116) to assess tumor growth inhibition at 10–50 mg/kg doses .

Q. How can researchers validate the compound’s selectivity for proposed therapeutic targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC50 values against thymidylate synthase or related enzymes using fluorogenic substrates (e.g., dUMP conversion to dTMP) .
  • Off-Target Screening: Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Crystallography: Co-crystallize the compound with its target protein (e.g., via X-ray diffraction) to confirm binding mode and residue interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.